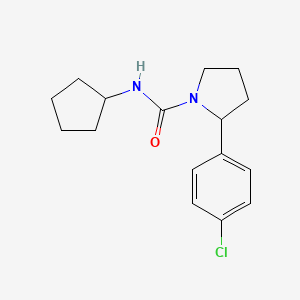![molecular formula C15H14N2O2 B6057077 2-[benzylidene(oxido)amino]-1-phenylethanone oxime](/img/structure/B6057077.png)
2-[benzylidene(oxido)amino]-1-phenylethanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[benzylidene(oxido)amino]-1-phenylethanone oxime, also known as BOPO, is a chemical compound that has been widely used in scientific research. BOPO is a type of oxime, which is a functional group that contains a nitrogen atom bonded to an oxygen atom. BOPO has been used in various applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a probe in biological studies.
Aplicaciones Científicas De Investigación
2-[benzylidene(oxido)amino]-1-phenylethanone oxime has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a catalyst for organic reactions, and as a ligand for the preparation of metal complexes. 2-[benzylidene(oxido)amino]-1-phenylethanone oxime has also been used in biological studies, such as for the detection of reactive oxygen species (ROS) and for the inhibition of protein tyrosine phosphatases (PTPs).
Mecanismo De Acción
The mechanism of action of 2-[benzylidene(oxido)amino]-1-phenylethanone oxime involves the formation of a complex with metal ions or proteins. 2-[benzylidene(oxido)amino]-1-phenylethanone oxime can bind to metal ions such as copper, zinc, and iron, and can also interact with proteins such as PTPs. The binding of 2-[benzylidene(oxido)amino]-1-phenylethanone oxime to metal ions or proteins can result in changes in their properties and activities, which can be studied using various techniques such as spectroscopy and crystallography.
Biochemical and Physiological Effects
2-[benzylidene(oxido)amino]-1-phenylethanone oxime has been shown to have various biochemical and physiological effects, such as the inhibition of PTPs, the detection of ROS, and the modulation of metal ion homeostasis. 2-[benzylidene(oxido)amino]-1-phenylethanone oxime has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[benzylidene(oxido)amino]-1-phenylethanone oxime in lab experiments is its high selectivity and sensitivity for metal ions and proteins. 2-[benzylidene(oxido)amino]-1-phenylethanone oxime can also be easily synthesized and modified for different applications. However, one limitation of using 2-[benzylidene(oxido)amino]-1-phenylethanone oxime is its potential toxicity and instability, which may affect its performance in biological studies.
Direcciones Futuras
There are many future directions for the research and development of 2-[benzylidene(oxido)amino]-1-phenylethanone oxime. One direction is the optimization of the synthesis method to improve the yield and purity of 2-[benzylidene(oxido)amino]-1-phenylethanone oxime. Another direction is the exploration of its potential therapeutic applications, such as for the treatment of oxidative stress-related diseases. Additionally, the development of new 2-[benzylidene(oxido)amino]-1-phenylethanone oxime derivatives and analogs may lead to the discovery of new applications and mechanisms of action.
Métodos De Síntesis
The synthesis of 2-[benzylidene(oxido)amino]-1-phenylethanone oxime involves the reaction of 2-aminobenzophenone with hydroxylamine-O-sulfonic acid (HOSA) in the presence of acetic acid. The reaction proceeds through the formation of an oxime intermediate, which is subsequently oxidized to form 2-[benzylidene(oxido)amino]-1-phenylethanone oxime. The yield of 2-[benzylidene(oxido)amino]-1-phenylethanone oxime can be improved by using a higher concentration of HOSA and a lower temperature.
Propiedades
IUPAC Name |
N-[(2E)-2-hydroxyimino-2-phenylethyl]-1-phenylmethanimine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-16-15(14-9-5-2-6-10-14)12-17(19)11-13-7-3-1-4-8-13/h1-11,18H,12H2/b16-15-,17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCHOGQHKSMDQU-AQTBHVRNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=[N+](CC(=NO)C2=CC=CC=C2)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=[N+](\C/C(=N/O)/C2=CC=CC=C2)/[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2E)-2-hydroxyimino-2-phenylethyl]-1-phenylmethanimine oxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methoxy-2-furamide](/img/structure/B6057016.png)

![[1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B6057025.png)
![5-methyl-2-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-imidazole-4-carboxamide](/img/structure/B6057031.png)

![4-hydroxy-3-methoxybenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6057042.png)
![[2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B6057057.png)
![2-{1-cyclohexyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6057070.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]propanamide](/img/structure/B6057085.png)
![1-methyl-N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B6057093.png)
![methyl (1-{[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-oxazol-4-yl]carbonyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6057101.png)
![4-{6-[4-(2-thienylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6057108.png)
![2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6057113.png)